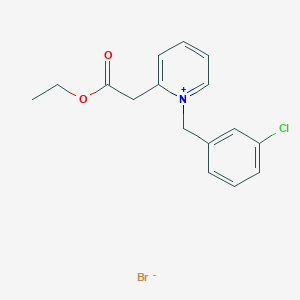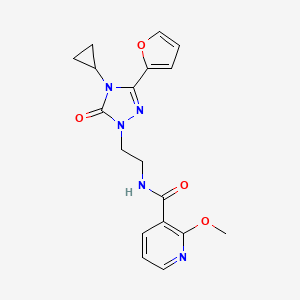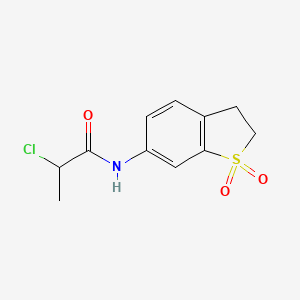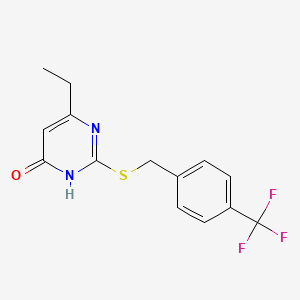
6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H13F3N2OS and its molecular weight is 314.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Compounds related to 6-ethyl-2-((4-(trifluoromethyl)benzyl)thio)pyrimidin-4(3H)-one have demonstrated significant antiviral properties. For instance, derivatives of pyrimidin-4(3H)-one have shown clear virus-inhibiting properties against the type 1 human immunodeficiency virus (HIV-1) in vitro, highlighting their potential as antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).
Antimicrobial and Antifungal Applications
Several synthesized derivatives have exhibited promising antimicrobial and antifungal activities. For example, research has shown that certain pyrimidine and thiophene derivatives possess significant antimicrobial efficacy against Staphylococcus aureus and other pathogens (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015). Another study highlighted the synthesis of compounds with potent antibacterial and anti-inflammatory properties, with one compound showing comparable potency to ampicillin against Bacillus strains (Lahsasni et al., 2018).
Antitumor and Antifolate Agents
These compounds have also been explored for their antitumor and antifolate activities. For instance, nonclassical analogues of pyrrolo[2,3-d]pyrimidines, derived from these compounds, were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some analogues demonstrated potent and selective inhibition of DHFR from pathogens causing opportunistic infections (Gangjee et al., 2007). Furthermore, dual inhibitors of thymidylate synthase (TS) and DHFR were synthesized, showing excellent inhibition of human TS and DHFR, indicating their potential as antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Novel Synthesis Techniques
Research has also focused on novel synthesis techniques for these compounds, such as the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction. This green approach simplifies the synthesis process, indicating a step towards more sustainable chemical production (Shi et al., 2018).
Eigenschaften
IUPAC Name |
4-ethyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-2-11-7-12(20)19-13(18-11)21-8-9-3-5-10(6-4-9)14(15,16)17/h3-7H,2,8H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDAXGQHNYIEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
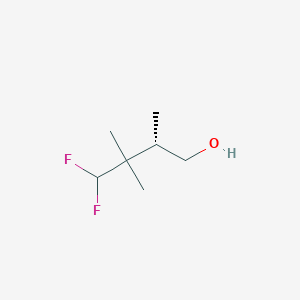
![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)
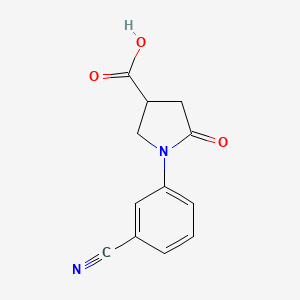
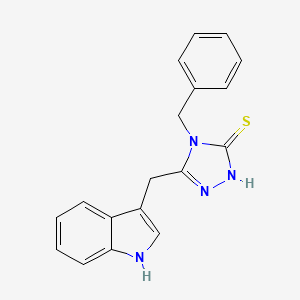
![3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide](/img/structure/B2850605.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2850607.png)
![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![1-{[4-(3,4-dimethoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2850617.png)
![2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850618.png)
